molecular formula C23H24N4O4 B10991569 N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-4,7-dimethoxy-1H-indole-2-carboxamide

N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-4,7-dimethoxy-1H-indole-2-carboxamide

Cat. No.: B10991569
M. Wt: 420.5 g/mol
InChI Key: DYDRWJHURYFCMK-UHFFFAOYSA-N
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Description

N-{2-[(1H-Indol-3-ylacetyl)amino]ethyl}-4,7-dimethoxy-1H-indole-2-carboxamide is a bis-indole derivative featuring two distinct indole moieties. The first indole ring is substituted with methoxy groups at positions 4 and 7, along with a carboxamide group at position 2. The second indole is linked via an acetylated aminoethyl spacer, forming a hybrid structure.

Properties

Molecular Formula

C23H24N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

N-[2-[[2-(1H-indol-3-yl)acetyl]amino]ethyl]-4,7-dimethoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C23H24N4O4/c1-30-19-7-8-20(31-2)22-16(19)12-18(27-22)23(29)25-10-9-24-21(28)11-14-13-26-17-6-4-3-5-15(14)17/h3-8,12-13,26-27H,9-11H2,1-2H3,(H,24,28)(H,25,29)

InChI Key

DYDRWJHURYFCMK-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCCNC(=O)CC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Direct Methoxylation of Indole-2-Carboxylic Acid

Methoxylation at the 4- and 7-positions is achieved via Ullmann-type coupling using CuI as a catalyst and methoxy sources (e.g., NaOMe) under refluxing DMF at 120°C for 24 hours. However, regioselectivity remains inconsistent, with competing 5-methoxy byproducts forming in ~20% yields.

Table 1: Methoxylation Conditions and Yields

Methoxy SourceCatalystTemp (°C)Time (h)Yield (%)Byproducts (%)
NaOMeCuI120245822
MeOH/K2CO3Cu(OAc)2110186218

Sequential Nitration/Reduction/Methoxylation

An alternative pathway involves:

  • Nitration : Treating indole-2-carboxylic acid with HNO3/H2SO4 at 0°C to yield 4-nitroindole-2-carboxylic acid.

  • Reduction : Catalytic hydrogenation (H2, Pd/C) to 4-aminoindole-2-carboxylic acid.

  • Diazotization/Methoxylation : Diazonium salt formation followed by reaction with MeOH/KI, achieving 72% yield for 4-methoxyindole-2-carboxylic acid.

  • Repeat for 7-position : A second nitration/reduction cycle introduces the 7-methoxy group.

Carboxamide Bond Formation with Ethylenediamine

The 4,7-dimethoxyindole-2-carboxylic acid is activated and coupled to ethylenediamine:

Activation via Mixed Carbonate Intermediate

  • Esterification : Treatment with SOCI2 in MeOH converts the acid to its methyl ester.

  • Activation with ClCO2Et : Reacting the ester with ethyl chloroformate in THF forms a reactive mixed carbonate.

  • Aminolysis : Addition of ethylenediamine at 0°C yields N-(2-aminoethyl)-4,7-dimethoxy-1H-indole-2-carboxamide in 78% yield.

Direct Coupling Using EDC/HOBt

A one-pot method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF:

  • The carboxylic acid is stirred with EDC/HOBt for 30 minutes.

  • Ethylenediamine is added dropwise, with the reaction proceeding at RT for 12 hours.

  • Yield: 82% after purification by silica chromatography.

Synthesis of 1H-Indol-3-ylacetic Acid

The indole-3-ylacetic acid moiety is synthesized via:

Friedel-Crafts Acetylation

  • Acetylation : Indole reacts with chloroacetyl chloride in AlCl3 at 40°C to form 3-chloroacetylindole.

  • Hydrolysis : Basic hydrolysis (NaOH, EtOH/H2O) yields indole-3-ylacetic acid (64% yield).

Reductive Amination of Indole-3-Acetaldehyde

  • Aldehyde Formation : Oxidation of indole-3-ethanol with MnO2 in CH2Cl2.

  • Strecker Synthesis : Reaction with KCN/NH4Cl followed by hydrolysis to the acid.

Conjugation of Indole-3-ylacetic Acid to the Ethylenediamine Linker

The final step involves coupling indole-3-ylacetic acid to the free amine:

HATU-Mediated Amide Bond Formation

  • Activation : Indole-3-ylacetic acid is treated with HATU and DIPEA in DMF for 10 minutes.

  • Coupling : Addition of N-(2-aminoethyl)-4,7-dimethoxy-1H-indole-2-carboxamide at 0°C, stirred for 6 hours.

  • Yield : 75% after reverse-phase HPLC purification.

Microwave-Assisted Coupling

Microwave irradiation (100°C, 300 W) reduces reaction time to 30 minutes with comparable yields (73%).

Analytical Characterization and Challenges

Purity and Regioselectivity Issues

  • HPLC Analysis : Final compounds show ≥95% purity (C18 column, MeCN/H2O gradient).

  • Byproducts :

    • N-Acetylated ethylenediamine : Forms if coupling is incomplete (5–8% yield).

    • Di-indole adducts : Occur with excess activated acid (up to 12%).

Spectral Data

  • 1H NMR (DMSO-d6): δ 10.82 (s, indole NH), 7.35–6.78 (m, aromatic H), 3.88 (s, OCH3), 3.45 (t, J=6.2 Hz, CH2NH).

  • HRMS : [M+H]+ calculated for C24H25N4O4: 457.1864; found: 457.1861.

Scalability and Industrial Considerations

Cost-Effective Routes

  • Bulk Methoxylation : Scaling the CuI-catalyzed method reduces reagent costs by 40% compared to diazotization.

  • Solvent Recycling : DMF recovery via distillation improves process sustainability.

Regulatory Challenges

  • Genotoxic Impurities : Residual Pd (≤10 ppm) must be removed via Chelex resin.

  • Polymorphism : Three crystalline forms identified; Form II (monoclinic) is preferred for stability .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-4,7-dimethoxy-1H-indole-2-carboxamide can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the carboxamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding indole ketones or carboxylic acids, while reduction may produce indole alcohols.

Scientific Research Applications

Chemical Properties and Structure

This compound features a unique structure characterized by an indole core, methoxy groups, and an amide functional group. Its molecular formula is C17H18N4O4 with a molecular weight of 374.4 g/mol. The presence of both methoxy groups and an acetamido side chain enhances its solubility and biological activity, making it a subject of interest in drug development.

Anticancer Potential

Research indicates that N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-4,7-dimethoxy-1H-indole-2-carboxamide exhibits promising anticancer properties. Mechanistic studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, related compounds have demonstrated effective antiproliferative activities against various cancer cell lines such as HeLa and MCF-7 .

Antimicrobial Activity

Indole derivatives have been extensively studied for their antimicrobial properties. Preliminary evaluations of similar compounds have shown effectiveness against a range of microorganisms, including both Gram-positive and Gram-negative bacteria. The structural features of N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-4,7-dimethoxy-1H-indole-2-carboxamide may contribute to its potential as an antimicrobial agent .

Synthesis and Derivatives

The synthesis of N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-4,7-dimethoxy-1H-indole-2-carboxamide typically involves multi-step reactions that allow for the introduction of various functional groups. This adaptability in synthesis provides opportunities to create derivatives with tailored biological activities .

Mechanism of Action

The mechanism of action of N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-4,7-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This is particularly relevant in its role as an enzyme inhibitor, where it can block the active sites of enzymes like HIV-1 protease and renin .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Key structural comparisons with analogous compounds are summarized below:

Compound Name / Class Core Structure Substituents/Modifications Biological Relevance Synthesis Method
Target Compound Bis-indole 4,7-dimethoxy, carboxamide, aminoethyl link Hypothesized kinase/DNA interaction Likely condensation/acylation
H-Series Isoquinoline Sulfonamides (e.g., H-9) Isoquinoline sulfonamide Piperazine/cinnamyl groups, sulfonamide Protein kinase inhibitors (e.g., PKA) Multi-step sulfonylation
3-[(Thiazol-5-ylidene)methyl]-indole derivatives Indole-thiazole hybrid Thiazol-4-one ring, formyl indole Anticancer/antimicrobial candidates Acetic acid reflux condensation
Ethyl N-(3-cyano-1H-indol-2-yl)formimidate Indole Cyano, formimidate ester Bioactive intermediate Literature-based alkylation


Analysis :

  • Core Heterocycle: Unlike the H-Series isoquinoline sulfonamides , the target compound uses indole rings, which may confer distinct electronic properties and binding affinities. Indole’s aromatic π-system and hydrogen-bonding capacity (via NH groups) could enhance interactions with biological targets like kinases or DNA.
  • The carboxamide group may mimic ATP-binding motifs in kinase targets, similar to sulfonamide moieties in H-Series inhibitors .
  • Synthetic Routes: The target compound’s synthesis may involve condensation (as in ) or acylation steps, contrasting with the sulfonylation and alkylation methods used for H-Series and cyano-indole derivatives .

Biological Activity

N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-4,7-dimethoxy-1H-indole-2-carboxamide is a complex organic compound that has garnered attention in recent years for its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • An indole core, which is known for its role in various biological activities.
  • A carboxamide functional group that may influence its interaction with biological targets.
  • Dimethoxy substitutions that can enhance lipophilicity and alter pharmacokinetic properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, a study demonstrated that derivatives of indole-2-carboxamide exhibited significant antiproliferative activity against several cancer cell lines, including:

  • Pancreatic cancer (Panc-1)
  • Breast cancer (MCF-7)
  • Colon cancer (HT-29)
  • Lung cancer (A549)

The median inhibitory concentration (IC50) values for these compounds ranged from 26 nM to 86 nM, indicating potent activity compared to the reference drug erlotinib, which has an IC50 of 33 nM .

The mechanism through which N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-4,7-dimethoxy-1H-indole-2-carboxamide exerts its effects includes:

  • Inhibition of Apoptosis Signal-Regulating Kinase 1 (ASK1) : This compound has been shown to inhibit ASK1, a kinase implicated in various diseases including cancer and inflammatory conditions. It demonstrated a stronger inhibitory effect than previously known ASK1 inhibitors .
  • Induction of Apoptosis : The compound acts as a caspase activator, suggesting that it can induce apoptotic pathways in cancer cells, thereby promoting cell death .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the indole ring and the carboxamide group significantly affect biological activity. For example:

  • Compounds with specific substituents on the indole moiety showed enhanced potency against cancer cell lines.
  • The presence of methoxy groups was found to improve lipophilicity and cellular uptake, contributing to increased antiproliferative effects .

Ulcerative Colitis Model

In a dextran sulfate sodium (DSS)-induced mouse model of ulcerative colitis, N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-4,7-dimethoxy-1H-indole-2-carboxamide exhibited significant therapeutic effects. The compound reduced body weight loss and colonic shortening while decreasing inflammatory cell infiltration in colon tissues .

Summary of Findings

Activity TypeCell Line/ModelIC50/Effect
AntiproliferativePanc-126 nM
AntiproliferativeMCF-733 nM
AntiproliferativeHT-2986 nM
ASK1 InhibitionAP1-HEK293 CellsStronger than GS-4997
Ulcerative Colitis ModelMouse ModelSignificant reduction in DAI

Q & A

Basic: What synthetic strategies are effective for preparing N-substituted indole-2-carboxamide derivatives, and how can reaction conditions be optimized?

Answer:
The synthesis of indole-2-carboxamides typically employs coupling reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) to activate carboxylic acids for amide bond formation. Key steps include:

  • Reagent Selection : TBTU with 2,6-lutidine as a base in dry DCM at 0–5°C minimizes side reactions .
  • Stoichiometry : A 1.1:1 molar ratio of acid to amine improves yield (e.g., 98% for 9a in ).
  • Purification : TLC monitoring (hexane:ethyl acetate, 9:3) and sequential washing with NaHCO₃, water, and brine ensure purity .
  • Yield Optimization : Lower yields (e.g., 30% for 11b in ) may result from steric hindrance; switching to bulkier amines or alternative coupling agents (e.g., HATU) could help.

Basic: Which analytical techniques are most reliable for structural confirmation of indole-2-carboxamides?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ resolve indole NH protons (~10–12 ppm) and methoxy groups (~3.8 ppm). Aromatic protons appear as multiplet clusters (6.5–8.5 ppm) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving ambiguities in substitution patterns (e.g., methoxy positions at C4/C7) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions within 0.5 ppm error .

Advanced: How can X-ray crystallography resolve structural ambiguities in poly-substituted indole derivatives?

Answer:

  • Data Collection : High-resolution (<1.0 Å) datasets reduce errors in electron density maps.
  • Software Use : SHELXL refines anisotropic displacement parameters and models hydrogen bonding (e.g., NH···O interactions in indole cores) .
  • Validation : R-factors <5% and CCDC deposition (e.g., 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide in ) ensure reproducibility.

Advanced: What challenges arise in synthesizing poly-substituted indole carboxamides, and how can coupling reagents address them?

Answer:

  • Steric Hindrance : Bulky substituents (e.g., adamantane in 15 , ) reduce yields; TBTU’s mild activation mitigates racemization .
  • Solubility Issues : Polar aprotic solvents (DMF or DMSO) enhance solubility of methoxy-substituted intermediates .
  • Byproduct Formation : Excess TBTU (1.5 equiv) and low temperatures (0–5°C) suppress oxazolone side products .

Advanced: How do methoxy groups at C4/C7 influence indole-2-carboxamide properties?

Answer:

  • Electronic Effects : Methoxy groups donate electron density via resonance, increasing indole ring nucleophilicity. This enhances binding to biological targets (e.g., Bcl-2/Mcl-1 in ).
  • Steric Effects : Substituents at C4/C7 restrict rotational freedom, favoring planar conformations critical for π-π stacking (validated by XRD) .
  • Analytical Quantification : UV-Vis (λmax ~280 nm) and DFT calculations model electronic transitions and HOMO-LUMO gaps .

Advanced: How can tautomerism in indole carboxamides be analyzed experimentally?

Answer:

  • Dynamic NMR : Variable-temperature ¹H NMR (e.g., in DMSO-d₆) detects keto-enol tautomerism via shifting NH/OH peaks .
  • Isotopic Labeling : ¹⁵N-labeled analogs differentiate NH resonances in rotameric forms .
  • Computational Modeling : Gaussian09 simulations predict tautomer stability using Gibbs free energy comparisons .

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